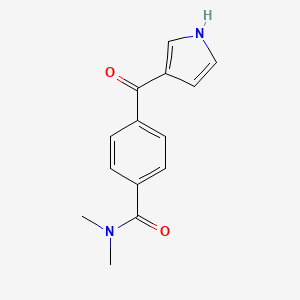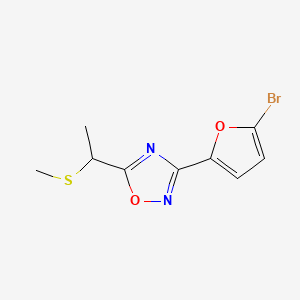![molecular formula C14H24N2O B7585085 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one, also known as CPP, is a synthetic compound that is widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mecanismo De Acción
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is a co-agonist of the receptor, and thereby reduces the activation of the receptor. This leads to a decrease in the influx of calcium ions into the postsynaptic neuron, which is thought to be responsible for the neuroprotective effects of 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one.
Biochemical and physiological effects:
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects, including reducing the excitotoxicity and oxidative stress associated with ischemic brain injury, protecting against neuronal damage caused by traumatic brain injury, and improving cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise modulation of the receptor's activity. However, one limitation of using 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one is its relatively short half-life, which can make it difficult to maintain a stable concentration of the compound over an extended period of time.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one, including investigating its effects on other ionotropic glutamate receptors, such as the AMPA and kainate receptors, and exploring its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis and formulation of 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one for use in clinical trials.
Métodos De Síntesis
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 4-methylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product can then be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine.
Propiedades
IUPAC Name |
1-cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-10-2-4-11(5-3-10)15-12-8-14(17)16(9-12)13-6-7-13/h10-13,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCOPBLVXBKRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)


![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)